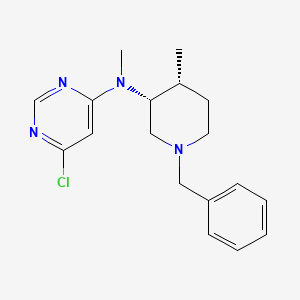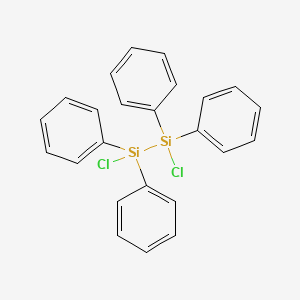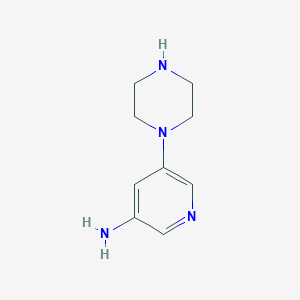
5-(Piperazin-1-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperazin-1-yl)pyridin-3-amine: is a chemical compound with the molecular formula C9H14N4 and a molecular weight of 178.24 g/mol . It is characterized by the presence of a piperazine ring attached to a pyridine ring, making it a valuable building block in various chemical syntheses and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine derivatives.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods:
Coupling Reaction: 2-amino-5-halogenated pyridine is coupled with piperazine under the conditions of CuI, ligand, alkaline substance, and solvent to generate 5-(piperazin-1-yl)pyridin-3-amine.
Oxidation Reaction: The product from the coupling reaction can be further oxidized to improve purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Piperazin-1-yl)pyridin-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Different reduced forms of the compound.
Substituted Derivatives: Compounds with various functional groups substituted on the pyridine or piperazine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block for Drug Discovery: 5-(Piperazin-1-yl)pyridin-3-amine is used as a building block in the synthesis of various pharmaceutical compounds.
Biology:
Anticancer Agents: It is used in the synthesis of anticancer agents, particularly as an impurity of Palbociclib, a drug for breast cancer treatment.
Medicine:
Cyclin-Dependent Kinase Inhibitors: The compound is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, making it valuable in cancer research.
Industry:
Chemical Synthesis: It is used in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
5-(Piperazin-1-yl)pyridin-2-amine: Similar in structure but differs in the position of the amine group on the pyridine ring.
6-(Piperazin-1-yl)pyridin-3-amine: Similar in structure but differs in the position of the piperazine ring on the pyridine ring.
Uniqueness:
Eigenschaften
Molekularformel |
C9H14N4 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
5-piperazin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4,10H2 |
InChI-Schlüssel |
KVPCWQJDNQQUID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CN=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)
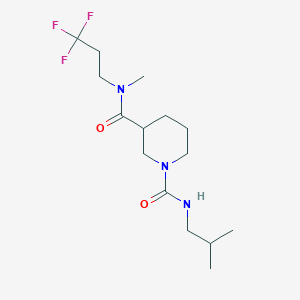
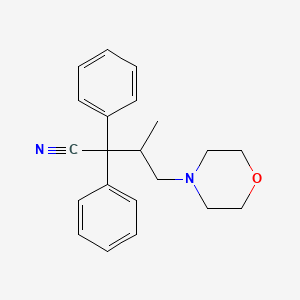
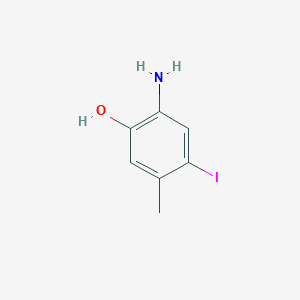
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
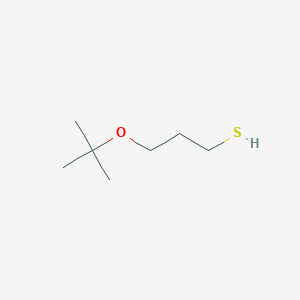

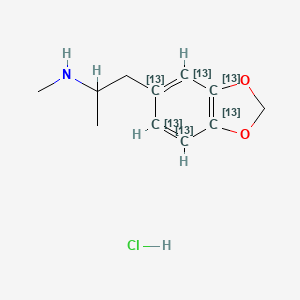
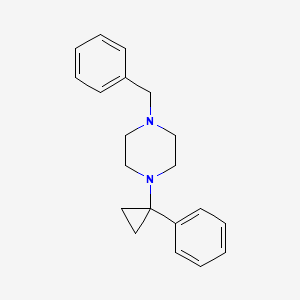
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
